1-(4-chlorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione
Overview
Description
1-(4-chlorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound that features both imidazole and thione functional groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chlorophenyl and phenyl groups enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of 4-chlorobenzaldehyde with thiourea and benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazole ring. The reaction conditions often include refluxing in ethanol or methanol with a catalytic amount of acid, such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding imidazoline derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It exhibits promising biological activities, including antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Catalysis: It can serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Mechanism of Action
The biological activity of 1-(4-chlorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole: Another heterocyclic compound with a chlorophenyl group, but with a pyrrole ring instead of an imidazole ring.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Contains a thiadiazole ring and exhibits similar biological activities.
Uniqueness
1-(4-chlorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole and thione groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-phenyl-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-12-6-8-13(9-7-12)18-14(10-17-15(18)19)11-4-2-1-3-5-11/h1-10H,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMKAFWOKCTUNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180557 | |
Record name | 1-(4-Chlorophenyl)-1,3-dihydro-5-phenyl-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101180557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136802-78-3 | |
Record name | 1-(4-Chlorophenyl)-1,3-dihydro-5-phenyl-2H-imidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136802-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)-1,3-dihydro-5-phenyl-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101180557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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